molecular formula C19H25N5O2S B2709934 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1706014-33-6

2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2709934
CAS No.: 1706014-33-6
M. Wt: 387.5
InChI Key: MYYZSHDCERYVSW-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a sulfur atom could potentially make it more reactive or give it unique spectroscopic properties.

Scientific Research Applications

  • Chemistry: In synthetic chemistry, this compound serves as a building block for complex molecules.

  • Biology: It may be investigated for its biological activity, including antimicrobial and antiviral properties.

  • Industry: It might find use in the synthesis of specialty chemicals and materials due to its unique structure.

Future Directions

The potential applications of this compound would depend on its properties and how it interacts with other molecules. It could potentially be used in a variety of fields, such as medicinal chemistry, materials science, or chemical biology .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. The key steps often include the formation of the piperidine ring, pyrazinyl substitution, and final thioether formation. Common reagents may include nucleophiles, electrophiles, and catalysts for these transformations.

  • Industrial Production Methods: Industrially, the process might be optimized for scalability, involving continuous flow chemistry techniques and automation to ensure high yields and purity while maintaining cost-effectiveness.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions such as oxidation, reduction, substitution, and coupling reactions.

  • Common Reagents and Conditions: Typical reagents could include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organometallic reagents for coupling reactions.

  • Major Products: The major products formed depend heavily on the reaction type. Oxidation might yield sulfoxides or sulfones, while reduction might simplify the functional groups to more hydrogenated forms.

Mechanism of Action

  • Molecular Targets: The compound may interact with various biological targets such as enzymes or receptors, depending on its molecular structure.

  • Pathways Involved: The precise pathways depend on the biological context but could involve binding to active sites or modulating signal transduction pathways.

Comparison with Similar Compounds

  • Unique Features: Compared to similar compounds, 2-(Cyclopentylthio)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone features a unique combination of sulfur and heterocyclic structures.

  • List of Similar Compounds: Similar compounds might include other pyrazine derivatives or oxadiazole-containing molecules, such as 3-(pyrazin-2-yl)-1,2,4-oxadiazoles and cyclopentyl thioethers.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c25-18(13-27-15-5-1-2-6-15)24-9-3-4-14(12-24)10-17-22-19(23-26-17)16-11-20-7-8-21-16/h7-8,11,14-15H,1-6,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYZSHDCERYVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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